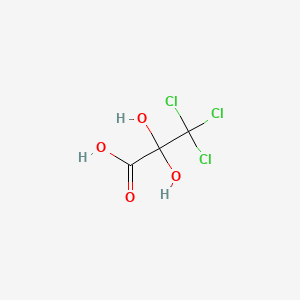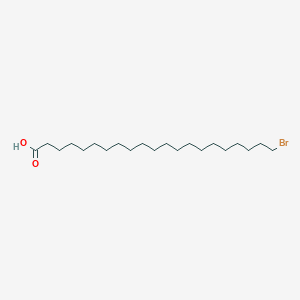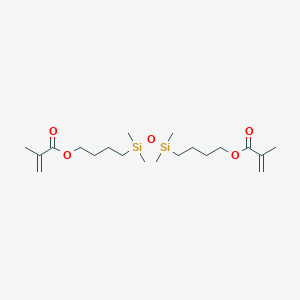
2,6-dichlorobenzenesulfonic Acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2,6-dichlorobenzenesulfonic Acid is C6H4Cl2O3S. Its molecular weight is 227.07 g/mol. The structure includes a benzene ring with two chlorine atoms and a sulfonic acid group attached .Physical And Chemical Properties Analysis
2,6-dichlorobenzenesulfonic Acid is a solid compound . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I found.Applications De Recherche Scientifique
Environmental Behavior and Degradation
Chlorinated organic compounds, including chlorobenzenes and chlorophenols, are often studied for their environmental persistence and potential for bioaccumulation. Research on these compounds can inform the environmental behavior of 2,6-dichlorobenzenesulfonic acid, including its degradation processes, potential for accumulation in ecosystems, and the impact on non-target organisms. Studies have explored the mechanisms of microbial degradation, which could be relevant for understanding how 2,6-dichlorobenzenesulfonic acid might be broken down in natural or engineered environmental systems (Brahushi et al., 2017).
Role in Industrial Processes
Compounds similar to 2,6-dichlorobenzenesulfonic acid are used in various industrial processes, including as catalysts or intermediates in the synthesis of other chemicals. Research into the catalytic properties of chlorinated compounds can provide insights into how 2,6-dichlorobenzenesulfonic acid might be utilized in chemical manufacturing or environmental remediation technologies. The study of acid-activated clays, for instance, showcases the potential for such compounds to influence material properties for specific industrial applications (Komadel, 2016).
Environmental Remediation
The use of chlorinated compounds in environmental remediation efforts, especially in the treatment of polluted water and soils, is another area of application. Studies on the efficacy of various treatment technologies for removing persistent organic pollutants from the environment could be applicable to 2,6-dichlorobenzenesulfonic acid, especially in understanding its behavior and breakdown products in such contexts (Espana et al., 2015).
Analytical and Monitoring Applications
Chlorinated compounds are often monitored in environmental samples to assess pollution levels and the effectiveness of remediation strategies. Research on analytical methods for detecting and quantifying these compounds can be relevant for developing monitoring protocols for 2,6-dichlorobenzenesulfonic acid in various matrices, such as water, soil, and air (Munteanu & Apetrei, 2021).
Safety And Hazards
The safety data sheet for 2,6-dichlorobenzenesulfonic Acid suggests that it should be handled with care. In case of skin or eye contact, the affected area should be washed off with soap and plenty of water. If swallowed or inhaled, medical attention should be sought immediately . It’s classified as a combustible solid .
Propriétés
IUPAC Name |
2,6-dichlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJVWHJVNYJTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398785 | |
| Record name | 2,6-dichlorobenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichlorobenzenesulfonic Acid | |
CAS RN |
6697-96-7 | |
| Record name | 2,6-dichlorobenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1608197.png)



![1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one](/img/structure/B1608201.png)








